Alizarin complexone is used in an immersion process where fish eggs or larvae are bathed in a solution of the compound for a specific duration. The Alizarin complexone binds to calcium carbonate in the otoliths, leaving a permanent mark (). This mark can be visualized under a microscope using either normal light (for some concentrations) or fluorescence microscopy (for others).
Compared to other fish marking techniques, Alizarin complexone offers several advantages. It is considered safe for the fish, with studies showing no significant difference in survival and growth between marked and control groups (). Additionally, the marks are permanent, allowing researchers to track the fish over extended periods.
Research has focused on using Alizarin complexone for marking specific fish species, such as the turbot (Scophthalmus maximus) and Japanese flounder (Paralichthys olivaceus). The optimal concentration of Alizarin complexone for marking can vary depending on the species and desired visibility of the mark. Studies have explored concentrations ranging from 50 to 400 mg/l ().
Alizarin Fluorine Blue is a synthetic organic compound belonging to the class of dihydroxyanthraquinones. Its chemical formula is C₁₉H₁₅N₁O₈, and it is recognized for its distinctive blue color, which makes it useful in various applications, particularly as a pH indicator and in analytical chemistry. The compound is characterized by its ability to form stable complexes with metal ions, particularly lanthanum and uranyl ions, which enhances its utility in analytical methods .
Alizarin complexone functions primarily as a chelating agent. It binds to metal ions, forming stable complexes. This chelation process can:
For instance, Alizarin complexone can inhibit the activity of enzymes that require specific metal ions for function [].
The synthesis of Alizarin Fluorine Blue typically involves the reaction of alizarin with iminodiacetic acid. An improved synthesis method has been reported, where alizarin and iminodiacetic acid are combined in a specific ratio (16 grams of alizarin to 22.5 grams of iminodiacetic acid) suspended in water . This method emphasizes optimal conditions for aminomethylation reactions, enhancing yield and purity.
Alizarin Fluorine Blue has several applications across different fields:
Interaction studies involving Alizarin Fluorine Blue primarily focus on its complexation with metal ions. For example, the formation of a chelate complex with uranyl ions has been studied extensively, revealing unique absorption characteristics that differentiate it from other metal complexes . These interactions are critical for understanding the compound's behavior in various analytical applications.
Alizarin Fluorine Blue shares structural similarities with other anthraquinone derivatives. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Alizarin | C₁₄H₈O₄ | Natural dye; used in textiles and as a pigment. |
Anthraquinone | C₁₄H₈O₂ | Base structure for many dyes; less soluble than Alizarin Fluorine Blue. |
Dihydroxyanthraquinone | C₁₄H₈O₃ | Intermediate in dye synthesis; reactive with metals. |
Alizarin Complexone | C₁₉H₁₅N₁O₈ | Forms stable complexes; similar applications as an indicator. |
Uniqueness: Alizarin Fluorine Blue stands out due to its specific interaction with fluoride ions and its unique colorimetric properties, which are not observed in many other anthraquinone derivatives. Its enhanced stability and specificity make it particularly valuable for quantitative analyses compared to similar compounds.
Irritant